Pyrazino[2,3-g]quinoxaline
Overview
Description
Pyrazino[2,3-g]quinoxaline is a nitrogen-containing heterocyclic compound known for its unique structural and electronic properties. This compound has garnered significant interest due to its potential applications in various fields, including materials science, medicinal chemistry, and photodynamic therapy. The structure of this compound consists of fused pyrazine and quinoxaline rings, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazino[2,3-g]quinoxaline typically involves the condensation of tetraaminobenzoquinone with bis(triisopropylsilyl)hexadiyne-2,3-dione. This reaction proceeds under mild conditions and does not require palladium catalysis. The resulting intermediate is then subjected to further reactions, such as reduction with hypophosphite in the presence of potassium iodide, to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrazino[2,3-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield hydroquinone analogues.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the this compound scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different electronic and optical properties .
Scientific Research Applications
Pyrazino[2,3-g]quinoxaline has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: this compound derivatives have shown promise in the development of new therapeutic agents due to their ability to interact with biological targets.
Industry: The compound is used in the development of organic thin-film transistors and dye-sensitized solar cells, where it serves as a π-linker in D–π–A type dyes
Mechanism of Action
The mechanism of action of pyrazino[2,3-g]quinoxaline in photodynamic therapy involves its ability to generate reactive oxygen species upon excitation with light. This process leads to the production of singlet oxygen, which can induce cell death in targeted cancer cells. The compound’s strong linear absorption and desirable two-photon absorption cross-section make it an effective photosensitizer .
Comparison with Similar Compounds
- (1,2,5)thiadiazolo(3,4-g)quinoxaline
- Benzo(1,2-c:4,5-c’)bis((1,2,5)thiadiazole)
Comparison: Pyrazino[2,3-g]quinoxaline is unique due to its fused pyrazine and quinoxaline rings, which confer distinct electronic properties. Compared to (1,2,5)thiadiazolo(3,4-g)quinoxaline and benzo(1,2-c:4,5-c’)bis((1,2,5)thiadiazole), this compound exhibits red shifts in fluorescence spectra and increased electron affinity. These properties make it a valuable compound for applications requiring high electron affinity and specific optical characteristics .
Properties
IUPAC Name |
pyrazino[2,3-g]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4/c1-2-12-8-6-10-9(5-7(8)11-1)13-3-4-14-10/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHGMXOHVFGEDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C3C(=CC2=N1)N=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20599385 | |
Record name | Pyrazino[2,3-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261-43-8 | |
Record name | Pyrazino[2,3-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20599385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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